molecular formula C20H18F3N3O2S B11575543 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide

Cat. No.: B11575543
M. Wt: 421.4 g/mol
InChI Key: RBCIHHYHCNCLDD-UHFFFAOYSA-N
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Description

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a pyrimidinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the trifluoromethyl group, and the construction of the pyrimidinylsulfanyl moiety. The final step involves the coupling of the pyrimidinylsulfanyl intermediate with N-phenethyl-propionamide under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrimidinylsulfanyl moiety can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyrimidinylsulfanyl moiety may produce a corresponding thiol derivative.

Scientific Research Applications

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and pyrimidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide involves its interaction with specific molecular targets. The furan ring and pyrimidinylsulfanyl moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-acetamide
  • N-(3,4-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
  • N-Benzhydryl-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide

Uniqueness

3-(4-Furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-phenethyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)17-13-15(16-7-4-11-28-16)25-19(26-17)29-12-9-18(27)24-10-8-14-5-2-1-3-6-14/h1-7,11,13H,8-10,12H2,(H,24,27)

InChI Key

RBCIHHYHCNCLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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